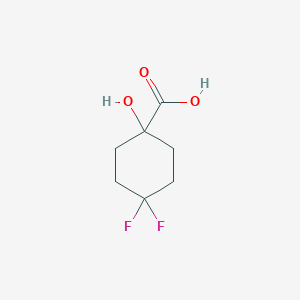

4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4-difluoro-1-hydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O3/c8-7(9)3-1-6(12,2-4-7)5(10)11/h12H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMCRUWWEQPEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1(C(=O)O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653967 | |

| Record name | 4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075221-15-6 | |

| Record name | 4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. Gem-difluorinated cyclic systems, in particular, offer a conformationally restricted scaffold that can mimic carbonyl or hydroxyl groups, leading to improved pharmacological profiles. 4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid is a valuable building block in this context, providing a versatile platform for the synthesis of novel therapeutic agents. Its rigid, fluorinated cyclohexane core combined with the reactive hydroxyl and carboxylic acid functionalities allows for diverse chemical modifications and the exploration of new chemical space in drug design. This guide provides a comprehensive overview of a viable synthetic route to this important molecule, detailing the necessary experimental procedures and characterization methods.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound can be achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 4,4-difluorocyclohexanone. The second stage utilizes a Reformatsky reaction to introduce the acetate functionality at the carbonyl carbon, followed by hydrolysis to yield the final carboxylic acid.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 4,4-Difluorocyclohexanone

The synthesis of the crucial ketone intermediate, 4,4-difluorocyclohexanone, can be accomplished from the commercially available 1,4-cyclohexanedione monoethylene ketal. This involves a fluorination step using diethylaminosulfur trifluoride (DAST), followed by acidic hydrolysis to deprotect the ketone.

Step 1.1: Fluorination of 1,4-Cyclohexanedione Monoethylene Ketal

The geminal difluorination is achieved by treating the ketal with DAST. This reagent is a widely used and effective fluorinating agent for converting carbonyls and their protected forms to the corresponding difluoro compounds.

Experimental Protocol:

-

In a fume hood, a solution of 1,4-cyclohexanedione monoethylene ketal in an anhydrous aprotic solvent such as dichloromethane is prepared in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a low temperature, typically between -78 °C and 0 °C, using a suitable cooling bath (e.g., dry ice/acetone or ice/water).

-

Diethylaminosulfur trifluoride (DAST) is added dropwise to the stirred solution. The reaction is highly exothermic and careful control of the addition rate is crucial to maintain the desired temperature.

-

After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is cautiously quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or ice-water.

-

The organic layer is separated, and the aqueous layer is extracted with the same solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 4,4-difluorocyclohexanone ethylene ketal.[1]

Step 1.2: Hydrolysis of 4,4-Difluorocyclohexanone Ethylene Ketal

The ketal protecting group is removed by acidic hydrolysis to afford the desired 4,4-difluorocyclohexanone.

Experimental Protocol:

-

The crude 4,4-difluorocyclohexanone ethylene ketal is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

A catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, is added to the solution.

-

The mixture is stirred at room temperature or gently heated to reflux, with reaction progress monitored by TLC or GC.

-

Once the reaction is complete, the mixture is cooled to room temperature and neutralized with a mild base (e.g., saturated sodium bicarbonate solution).

-

The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product can be purified by distillation or column chromatography on silica gel to give pure 4,4-difluorocyclohexanone.[1]

Part 2: Synthesis of this compound

This stage involves the conversion of 4,4-difluorocyclohexanone to the target α-hydroxy acid via a Reformatsky reaction and subsequent ester hydrolysis.

Caption: Workflow for the conversion of 4,4-difluorocyclohexanone to the final product.

Step 2.1: Reformatsky Reaction

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of zinc metal.[2][3][4][5] In this step, 4,4-difluorocyclohexanone is reacted with ethyl bromoacetate and activated zinc.

Experimental Protocol:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, activated zinc dust is suspended in an anhydrous solvent like toluene under an inert atmosphere.[2] A small crystal of iodine can be added to activate the zinc surface.[2]

-

The suspension is heated to reflux for a short period and then cooled to room temperature.[2]

-

A solution of ethyl bromoacetate in the same anhydrous solvent is added to the zinc suspension.

-

A solution of 4,4-difluorocyclohexanone in the same solvent is then added dropwise from the addition funnel. An exothermic reaction is often observed.

-

After the addition is complete, the reaction mixture is heated at a controlled temperature (e.g., 90 °C) for a specified time, monitoring the reaction by TLC.[2]

-

The reaction is then cooled in an ice bath and quenched by the careful addition of a saturated aqueous solution of ammonium chloride or dilute acid.

-

The resulting mixture is filtered to remove unreacted zinc.

-

The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or MTBE).[2]

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]

-

The crude ethyl 4,4-difluoro-1-hydroxycyclohexane-1-carboxylate can be purified by column chromatography on silica gel.

Step 2.2: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Basic hydrolysis (saponification) is often preferred due to its irreversibility, which typically leads to higher yields.[6]

Experimental Protocol:

-

The purified ethyl 4,4-difluoro-1-hydroxycyclohexane-1-carboxylate is dissolved in a mixture of a suitable organic solvent (e.g., THF) and water.[6]

-

An excess of a base, such as lithium hydroxide monohydrate (LiOH·H₂O), is added to the solution.[6]

-

The reaction mixture is stirred vigorously at room temperature, and the progress of the hydrolysis is monitored by TLC until the starting ester is consumed.[6]

-

After completion, the reaction mixture is diluted with an organic solvent like ethyl acetate, and the pH is carefully adjusted to be acidic (pH 3-4) by the dropwise addition of an aqueous acid solution (e.g., 1 M HCl).[6]

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted one or more times with the same organic solvent.[6]

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.[6]

-

The final product can be purified by recrystallization from an appropriate solvent system.

Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclohexane ring protons, which will be split by both proton-proton and proton-fluorine couplings. A broad singlet for the hydroxyl proton and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm). |

| ¹³C NMR | A signal for the quaternary carbon bearing the hydroxyl and carboxyl groups. A triplet for the carbon bearing the two fluorine atoms due to carbon-fluorine coupling. Signals for the other cyclohexane carbons. A signal for the carboxylic carbon in the range of 170-180 ppm. |

| Mass Spec. | The molecular ion peak [M]+. Fragmentation patterns may include the loss of water [M-18], the loss of the carboxyl group [M-45], and other fragments resulting from the cleavage of the cyclohexane ring. |

| IR | A broad O-H stretching band for the hydroxyl and carboxylic acid groups (approx. 2500-3300 cm⁻¹). A strong C=O stretching band for the carboxylic acid (approx. 1700-1725 cm⁻¹). C-F stretching bands (approx. 1000-1100 cm⁻¹). |

Conclusion and Future Perspectives

The synthetic route outlined in this guide provides a robust and logical pathway for the preparation of this compound. The individual steps are based on well-established and reliable organic transformations. This fluorinated building block holds significant potential for the development of novel pharmaceuticals. The strategic introduction of the gem-difluoro group can lead to compounds with enhanced metabolic stability and improved binding characteristics. Further exploration of the derivatization of the hydroxyl and carboxylic acid functionalities of the title compound will undoubtedly open up new avenues for the discovery of next-generation therapeutics. The detailed protocols provided herein serve as a valuable resource for researchers in academic and industrial settings who are interested in harnessing the potential of fluorinated scaffolds in their drug discovery programs.

References

- NROChemistry. Reformatsky Reaction. [Link]

- Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene and their use in liquid crystal mixtures.

- Method for synthesizing 4-fluorocyclohexanone.

- Bang, K., Lee, K., Park, Y. K., & Lee, P. H. (2001). Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society, 22(12), 1373-1375.

- ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]

- Organic Chemistry Portal. Reformatsky Reaction. [Link]

- Wikipedia. Reformatsky reaction. [Link]

Sources

- 1. DE4430668B4 - Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene and their use in liquid crystal mixtures - Google Patents [patents.google.com]

- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 3. Reformatsky Reaction [organic-chemistry.org]

- 4. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of the expected spectroscopic data for 4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive guide based on the analysis of structurally similar compounds and established principles of NMR, IR, and Mass Spectrometry. The methodologies and interpretations presented herein are designed to assist researchers in the identification and characterization of this and related fluorinated compounds.

Introduction

This compound is a fascinating molecule that incorporates several key functional groups of interest in medicinal chemistry and materials science. The gem-difluoro motif on the cyclohexane ring can significantly influence the compound's lipophilicity, metabolic stability, and conformational preferences. The presence of the tertiary alcohol and carboxylic acid groups provides sites for hydrogen bonding and potential derivatization. Accurate spectroscopic characterization is paramount for confirming the structure and purity of this compound, which is essential for its application in drug development and other advanced fields. This guide will provide a comprehensive prediction and interpretation of its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete assignment.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). The choice of solvent is critical as the hydroxyl and carboxylic acid proton signals are solvent-dependent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are typically required.

-

2D NMR: To unambiguously assign all signals, a suite of 2D NMR experiments should be conducted, including COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

-

Predicted NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for this compound.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | ~12.0 | broad singlet | - | -COOH |

| ¹H | ~5.0 | broad singlet | - | -OH |

| ¹H | 1.8 - 2.2 | multiplet | H-2, H-6 (axial & equatorial) | |

| ¹H | 1.6 - 2.0 | multiplet | H-3, H-5 (axial & equatorial) | |

| ¹³C | ~175 | singlet | - | -COOH |

| ¹³C | ~95 | triplet | ¹JCF ≈ 240-260 | C-4 |

| ¹³C | ~70 | singlet | - | C-1 |

| ¹³C | ~35 | triplet | ²JCF ≈ 20-25 | C-3, C-5 |

| ¹³C | ~30 | singlet | C-2, C-6 | |

| ¹⁹F | -90 to -110 | multiplet | F |

Interpretation of Predicted NMR Spectra

-

¹H NMR: The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift of around 12 ppm, characteristic of carboxylic acids[1]. The tertiary alcohol proton will also be a broad singlet, likely around 5 ppm, though its position is highly dependent on solvent and concentration. The cyclohexane ring protons will appear as complex multiplets in the aliphatic region (1.6-2.2 ppm). The protons on carbons adjacent to the fluorine-bearing carbon (H-3, H-5) may show long-range H-F coupling.

-

¹³C NMR: The carboxyl carbon will be observed at the downfield end of the spectrum, around 175 ppm[1]. The most characteristic signal will be that of the fluorine-bearing carbon (C-4), which will appear as a triplet due to one-bond coupling to the two fluorine atoms, with a large coupling constant (¹JCF) of approximately 240-260 Hz. The carbon bearing the hydroxyl and carboxyl groups (C-1) will be at around 70 ppm. The carbons adjacent to the CF₂ group (C-3 and C-5) will appear as triplets due to two-bond C-F coupling (²JCF) of about 20-25 Hz. The C-2 and C-6 carbons will be the most upfield signals.

-

¹⁹F NMR: The two fluorine atoms are chemically equivalent and are expected to give a single resonance, which will be a multiplet due to coupling with the neighboring protons on C-3 and C-5.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Place the sample (ATR crystal or KBr pellet) in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract from the sample spectrum.

-

Predicted IR Spectral Data

| Wave Number (cm⁻¹) | Intensity | Vibration |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) |

| ~3400 | Broad, Medium | O-H stretch (tertiary alcohol) |

| ~2950, ~2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| 1300-1000 | Strong | C-F stretch |

| ~1250 | Medium | C-O stretch |

| ~1440, ~930 | Broad, Medium | O-H bend (carboxylic acid) |

Interpretation of Predicted IR Spectrum

The IR spectrum will be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer[2][3]. Superimposed on this broad band will be the C-H stretching vibrations of the cyclohexane ring. A separate, broad O-H stretching band for the tertiary alcohol may also be visible around 3400 cm⁻¹. A strong, sharp absorption around 1710 cm⁻¹ will be indicative of the carbonyl (C=O) group of the carboxylic acid[2][3]. The most informative region for the fluoro-substituents will be the strong C-F stretching bands, which are expected to appear in the 1300-1000 cm⁻¹ range.

Sources

A Technical Guide to the Structural Elucidation of 4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid

Foreword: Charting the Uncharted Territory of a Novel Fluorinated Cyclohexane

For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build hypotheses about biological activity, design new therapeutics, and understand complex chemical interactions. The compound at the heart of this guide, 4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid, stands as a molecule of significant interest. Its geminal difluoro group on the cyclohexane ring is a common motif in medicinal chemistry, known to modulate metabolic stability, lipophilicity, and binding affinity. However, as of the latest literature reviews, a definitive single-crystal X-ray structure for this specific compound has not been publicly reported.

This guide, therefore, ventures into what is currently uncharted territory. Instead of merely presenting established data, we will embark on a detailed exploration of the methodology required to unveil the crystal structure of this compound. We will proceed from first principles, outlining a robust and logical workflow from synthesis to final structural analysis. This document is designed not as a static report, but as a practical whitepaper for the rigorous scientific pursuit of crystallographic knowledge. We will delve into the "why" behind experimental choices, ensuring that each step is a self-validating component of a comprehensive research plan.

Part 1: Synthesis and Purification for Crystallographic Grade Material

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities is a primary inhibitor of single crystal growth. The proposed synthetic route to this compound is a two-step process starting from the commercially available 4,4-difluorocyclohexanone.

Proposed Synthesis Pathway

The synthesis can be logically approached via a cyanohydrin formation followed by hydrolysis. This is a classic and reliable method for generating α-hydroxy carboxylic acids from ketones.

-

Step 1: Cyanohydrin Formation. 4,4-difluorocyclohexanone is treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid, or alternatively, sodium cyanide (NaCN) followed by an acidic workup. The use of TMSCN is often preferred for its milder reaction conditions.

-

Step 2: Hydrolysis of the Nitrile. The resulting cyanohydrin is then subjected to acidic hydrolysis, typically using a strong acid like hydrochloric acid (HCl) at elevated temperatures. This converts the nitrile group to a carboxylic acid, yielding the target molecule.

Experimental Protocol: Synthesis and Purification

Protocol 1: Synthesis of this compound

-

Cyanohydrin Formation:

-

To a stirred solution of 4,4-difluorocyclohexanone (1.0 eq) in dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂), add trimethylsilyl cyanide (1.2 eq).

-

Add a catalytic amount of zinc iodide (ZnI₂, 0.1 eq).

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of HCl (1M).

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin.

-

-

Hydrolysis:

-

To the crude product from the previous step, add concentrated HCl (e.g., 6M).

-

Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours. The progress of the hydrolysis can be monitored by the disappearance of the intermediate and the appearance of the product by LC-MS.

-

Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

-

If no precipitate forms, extract the aqueous solution with a suitable organic solvent like ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude carboxylic acid.

-

-

Purification:

-

The crude product should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing a small amount of acetic acid (to prevent tailing) to afford the pure compound.

-

For final purification to crystallographic grade, recrystallization is recommended. A solvent system such as ethyl acetate/hexanes or acetone/water would be a good starting point.

-

Part 2: Strategies for Single Crystal Growth

Growing single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and systematic screening of conditions. The key is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.

Solvent Selection

The choice of solvent is critical. Based on the structure of this compound, which contains a polar carboxylic acid and hydroxyl group, as well as a more nonpolar difluorinated cyclohexane ring, a range of solvents with varying polarities should be screened.

| Solvent/System | Polarity | Rationale |

| Acetone | High | Good solvent for polar groups. |

| Ethyl Acetate | Medium-High | Balances polarity, often a good choice for crystallization. |

| Methanol/Water | High | The mixture allows for fine-tuning of solubility. |

| Dichloromethane | Medium | Solubilizes the cyclohexane backbone. |

| Toluene | Low | Can be used as an anti-solvent with a more polar solvent. |

Crystallization Techniques

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is prepared in a vial, which is loosely capped or covered with parafilm with a few pinholes. The solvent evaporates slowly over days or weeks, leading to the formation of crystals.

-

Vapor Diffusion:

-

Liquid-Liquid: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Solid-Liquid: Similar to above, but the compound is dissolved in a less volatile solvent.

-

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even to sub-ambient temperatures (e.g., in a refrigerator or freezer). The decrease in solubility upon cooling can lead to crystal growth.

The diagram below illustrates a typical vapor diffusion setup.

Caption: Diagram of a Liquid-Liquid Vapor Diffusion Crystallization Setup.

Part 3: Single-Crystal X-ray Diffraction Workflow

Once a suitable single crystal is obtained, the process of determining its three-dimensional structure can begin.

Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.

-

Instrumentation: The mounted crystal is placed in a single-crystal X-ray diffractometer. Modern diffractometers are equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

-

Data Collection Conditions: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a more precise structure. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Structure Solution and Refinement

-

Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of the spots are then integrated.

-

Structure Solution: The integrated data is used to solve the "phase problem" and generate an initial electron density map. For organic molecules, direct methods or dual-space recycling methods are typically successful. This initial solution provides the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This process involves adjusting the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

The overall workflow is depicted below.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 4: Anticipated Structural Features of this compound

While the definitive structure is yet to be determined, we can make educated predictions based on fundamental principles of stereochemistry and the known structures of related compounds.

Conformational Analysis

The cyclohexane ring is expected to adopt a stable chair conformation . The substituents (gem-difluoro, hydroxyl, and carboxylic acid groups) will occupy either axial or equatorial positions. The bulky carboxylic acid group is strongly biased towards the equatorial position to minimize 1,3-diaxial interactions. The hydroxyl group at the C1 position will also have a preference for the equatorial position.

Intermolecular Interactions

The presence of both a carboxylic acid and a hydroxyl group provides strong hydrogen bond donors and acceptors. It is highly probable that the crystal structure will feature an extensive hydrogen bonding network . Common motifs include:

-

Carboxylic Acid Dimer: Two molecules forming a cyclic dimer through hydrogen bonds between their carboxylic acid groups.

-

Chains or Sheets: Hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule, potentially forming extended chains or sheets.

Caption: Potential Carboxylic Acid Dimer Motif.

Expected Crystallographic Data

The following table presents a hypothetical set of crystallographic parameters that might be expected for this compound.

| Parameter | Anticipated Value/System | Comment |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for organic molecules of this complexity. |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are common for racemic mixtures. |

| Z (molecules/unit cell) | 4 or 8 | A typical number of molecules in the unit cell. |

| R-factor | < 5% | A good R-factor indicates a good fit between the model and the experimental data. |

| Bond Lengths (Å) | C-F: ~1.35, C-O: ~1.43 | These values are typical for these types of bonds. |

| Hydrogen Bonds (Å) | O-H···O: ~2.6-2.8 | Expected distances for strong hydrogen bonds. |

Conclusion

The determination of the crystal structure of this compound is a scientifically valuable endeavor that is well within the reach of modern crystallographic techniques. This guide has laid out a comprehensive and logical pathway, from the initial synthesis of high-purity material to the final stages of structural refinement and analysis. By following these rigorous protocols, researchers can successfully elucidate the three-dimensional architecture of this intriguing molecule, providing crucial insights for its potential applications in medicinal chemistry and materials science. The resulting structural data will serve as a foundational piece of knowledge, enabling further rational design and development of novel fluorinated compounds.

References

- At present, as this guide outlines a proposed methodology for a yet-to-be-determined structure, direct references to the crystal structure of this compound are not available. The principles and protocols described are based on established practices in organic synthesis and X-ray crystallography, widely documented in standard textbooks and scientific literature in these fields. For analogous structures and methodologies, researchers are encouraged to consult crystallographic databases such as the Cambridge Structural Database (CSD)

An In-depth Technical Guide to 4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid: A Valuable Building Block for Modern Drug Discovery

Introduction: The Strategic Importance of Fluorination in Cyclohexane Scaffolds

In the landscape of contemporary drug design, the deliberate introduction of fluorine atoms into lead compounds has become a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The gem-dinal difluorination of a cyclohexane ring, in particular, offers a powerful tool to modulate a molecule's properties. The compound 4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid emerges as a highly valuable, yet under-documented, building block that embodies this principle. Its structure combines the conformational rigidity of a cyclohexane scaffold with the metabolic blocking capabilities of the gem-difluoro group and the versatile synthetic handles of hydroxyl and carboxylic acid moieties. This guide provides a comprehensive overview of its commercial availability, a proposed synthetic pathway, and its potential applications for researchers, medicinal chemists, and drug development professionals.

Commercial Availability

For researchers and process chemists, the primary consideration is often the accessibility of a starting material. This compound is available as a research chemical from a select number of specialized suppliers. Its availability facilitates its direct incorporation into synthetic routes without the need for extensive in-house synthesis development, accelerating discovery timelines.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1075221-15-6 | [1] |

| Molecular Formula | C₇H₁₀F₂O₃ | [1] |

| Molecular Weight | 180.15 g/mol | [1] |

Known Commercial Suppliers:

| Supplier | Catalog Number | Purity | Notes |

| Moldb | M359285 | 98% | Available in quantities from 100mg to 1g.[1] |

| Alachem Co., Ltd. | 7VR925 | Not Specified | Suitable for applications from R&D to industrial use. |

| BLD Pharm | BD224986 | Not Specified | Listed under their organic building blocks category. |

Note: Availability and catalog information are subject to change. It is recommended to consult the suppliers directly for the most current information.

Synthesis and Manufacturing: A Proposed Synthetic Pathway

While this compound is commercially available, understanding its synthesis is crucial for scalability and derivatization. A definitive, peer-reviewed synthesis is not readily found in public literature. However, a highly plausible and chemically sound route can be devised from the precursor, 4,4-difluorocyclohexanone, leveraging the well-established cyanohydrin reaction followed by hydrolysis.

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocol: A Representative Methodology

The following protocol is a representative procedure based on established methods for cyanohydrin formation and subsequent nitrile hydrolysis. It should be optimized and validated for specific laboratory conditions.

Step 1: Synthesis of 4,4-Difluoro-1-hydroxycyclohexane-1-carbonitrile (Cyanohydrin Formation)

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4,4-difluorocyclohexanone in a suitable solvent such as ethanol or a mixture of ether and water.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Cyanide Addition: Prepare a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water. Add this solution dropwise to the cooled ketone solution while maintaining the temperature below 10 °C.

-

Acidification: After the addition of the cyanide solution, slowly add a dilute acid (e.g., sulfuric acid) to the reaction mixture to neutralize any excess cyanide and promote the formation of the cyanohydrin.

-

Workup: Once the reaction is complete, as monitored by thin-layer chromatography (TLC), extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate.

Step 2: Synthesis of this compound (Nitrile Hydrolysis)

-

Reaction Setup: Place the crude 4,4-Difluoro-1-hydroxycyclohexane-1-carbonitrile from the previous step into a round-bottom flask.

-

Acid Hydrolysis: Add a strong aqueous acid, such as concentrated hydrochloric acid (HCl).

-

Heating: Heat the mixture to reflux. The progress of the reaction can be monitored by the cessation of ammonia evolution (if a basic workup is used in the first step) or by TLC/LC-MS.

-

Isolation and Purification: After cooling, the carboxylic acid product may precipitate. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate). The crude product can then be purified by recrystallization or column chromatography to yield the final this compound.

Applications in Research and Drug Development

The true value of this building block lies in the strategic advantages conferred by the gem-difluoro group on the cyclohexane ring.

Figure 2: Relationship between the structural features of the title compound and its applications.

-

Metabolic Stability: The replacement of a methylene group (CH₂) with a difluoromethylene group (CF₂) is a well-established strategy to block sites of oxidative metabolism by cytochrome P450 enzymes. The high strength of the C-F bond prevents hydroxylation at that position, which can significantly increase the half-life of a drug candidate.

-

Modulation of Physicochemical Properties: The strongly electron-withdrawing nature of the fluorine atoms can lower the pKa of the adjacent carboxylic acid, influencing its ionization state at physiological pH. This can have profound effects on solubility, cell permeability, and receptor binding.

-

Conformational Rigidity: The cyclohexane ring provides a defined three-dimensional structure that can be used to orient functional groups in a specific vector, which is critical for optimizing interactions with a biological target. The gem-difluoro group can also influence the conformational preference of the ring.

-

Bioisosteric Replacement: The α-hydroxy acid moiety can act as a bioisostere for other functional groups, allowing for fine-tuning of a molecule's properties while maintaining its biological activity.

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not widely available in the public domain. It is recommended that researchers obtain a Certificate of Analysis (CoA) from the supplier, which may contain some of this information, or perform their own characterization.

| Property | Value | Notes |

| Melting Point | Data not available | Expected to be a solid at room temperature. |

| Boiling Point | Data not available | - |

| pKa | Data not available | Expected to be lower than its non-fluorinated analog due to the inductive effect of the fluorine atoms. |

| Solubility | Data not available | Likely soluble in polar organic solvents like methanol, DMSO, and THF. |

| ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS | Data not publicly available | Can be requested from suppliers like Moldb or determined experimentally.[1] |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not readily accessible. However, based on the SDS for the closely related compound, 4,4-difluorocyclohexanecarboxylic acid, the following precautions should be taken. It is imperative to consult the supplier-provided SDS upon receipt of the material.

-

Hazard Statements (Anticipated): May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound represents a promising and strategically valuable building block for medicinal chemistry and drug discovery. Its commercial availability provides a direct entry point for researchers to explore the impact of gem-difluorination on cyclohexane-containing scaffolds. While detailed public data on its synthesis and properties are sparse, its preparation via a standard cyanohydrin route from 4,4-difluorocyclohexanone is a robust and logical approach. The insights provided in this guide are intended to empower researchers to effectively utilize this compound in the rational design of next-generation therapeutics.

References

Sources

An In-depth Technical Guide to 4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid (CAS: 1075221-15-6)

Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced membrane permeability, and altered acidity of neighboring functional groups—offer a powerful toolkit for optimizing drug candidates.[1][2] Within this context, 4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid emerges as a highly valuable, yet specialized, building block. Its rigidified cyclohexane core, decorated with a gem-difluoro motif, a tertiary alcohol, and a carboxylic acid, presents a trifecta of functionalities poised for the construction of complex and potent therapeutic agents.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, propose a logical synthetic pathway, analyze its expected spectroscopic signature, and explore its potential applications as a strategic component in drug discovery programs.

Physicochemical and Structural Properties

This compound is a fluorinated building block available as a research chemical, typically with a purity of 98% or higher.[3] Its molecular structure combines the conformational rigidity of a cyclohexane ring with the potent electronic effects of geminal fluorine atoms.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1075221-15-6 | [3] |

| Molecular Formula | C₇H₁₀F₂O₃ | [3] |

| Molecular Weight | 180.15 g/mol | [3] |

| IUPAC Name | This compound | Internal |

| Appearance | White to off-white solid (predicted) | Inferred |

| XLogP3 (Computed) | 0.9 | Inferred |

| Hydrogen Bond Donors | 2 | Inferred |

| Hydrogen Bond Acceptors | 5 | Inferred |

| Topological Polar Surface Area | 57.5 Ų | Inferred |

The gem-difluoro group at the 4-position significantly influences the molecule's properties. It acts as a lipophilic hydrogen bond acceptor, potentially enhancing interactions with biological targets and improving pharmacokinetic profiles. Furthermore, the strong electron-withdrawing nature of the fluorine atoms can modulate the pKa of the carboxylic acid, although the effect is attenuated by the distance.

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(Trimethylsilyloxy)-4,4-difluorocyclohexane-1-carbonitrile

-

To a stirred solution of 4,4-difluorocyclohexanone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add a catalytic amount of potassium cyanide (KCN) and 18-crown-6 (approx. 0.05 eq each).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add trimethylsilyl cyanide (TMSCN, approx. 1.2 eq) dropwise, maintaining the internal temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate. This intermediate is often used in the next step without further purification.

Causality: The use of TMSCN in the presence of a cyanide catalyst is a standard and effective method for the formation of a protected cyanohydrin. The silyl ether protects the hydroxyl group during the subsequent hydrolysis of the nitrile.

Step 2: Hydrolysis to this compound

-

To the crude 1-(trimethylsilyloxy)-4,4-difluorocyclohexane-1-carbonitrile from the previous step, add concentrated hydrochloric acid (a significant excess).

-

Heat the mixture to reflux (typically 100-110 °C) and maintain for 12-24 hours. The hydrolysis of both the nitrile and the silyl ether occurs concurrently.

-

Monitor the reaction for the disappearance of the starting material and the formation of the product by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) to afford the final product with high purity.

Causality: Strong acidic conditions and heat are necessary to hydrolyze the stable nitrile group to a carboxylic acid and simultaneously cleave the trimethylsilyl ether to reveal the tertiary alcohol.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the structure of this compound allows for the confident prediction of its key spectroscopic features.

¹H NMR:

-

-COOH Proton: A broad singlet is expected in the downfield region, typically between 10-12 ppm.[4]

-

-OH Proton: A singlet, the chemical shift of which will be concentration and solvent-dependent, likely appearing between 2-5 ppm.

-

Cyclohexane Protons: A series of complex multiplets will be observed in the upfield region (approximately 1.5-2.5 ppm) corresponding to the eight methylene protons on the cyclohexane ring. Protons on carbons adjacent to the fluorine atoms may show coupling to ¹⁹F.

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal is expected in the range of 170-180 ppm.[4]

-

Quaternary Carbon (C1): The carbon bearing the hydroxyl and carboxyl groups will appear around 70-80 ppm.

-

Fluorinated Carbon (C4): This carbon will show a characteristic triplet due to coupling with the two fluorine atoms, expected around 120-125 ppm.

-

Cyclohexane Carbons: The remaining methylene carbons will appear in the aliphatic region (20-40 ppm).

¹⁹F NMR:

-

A single signal is expected, as the two fluorine atoms are chemically equivalent. The chemical shift will be dependent on the solvent and standard used.

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[5]

-

C=O Stretch (Carbonyl): A strong, sharp absorption is expected between 1700 and 1725 cm⁻¹.[5]

-

C-F Stretch: Strong absorptions corresponding to the C-F bonds will be present in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a prime example of a building block designed for lead optimization in drug discovery. The strategic placement of its functional groups allows for its incorporation into a wide array of molecular architectures.

Caption: Potential use in a drug discovery workflow.

The carboxylic acid moiety serves as a versatile handle for forming stable amide bonds with amine-containing pharmacophores, a common linkage in many drug classes. The tertiary alcohol provides an additional point for modification, such as esterification to create prodrugs with altered solubility or pharmacokinetic profiles.

The gem-difluoro group at the 4-position offers several key advantages:

-

Metabolic Blocking: It prevents oxidation at the 4-position of the cyclohexane ring, a common site of metabolism.

-

Conformational Constraint: The rigid cyclohexane ring system reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a target protein.

-

Modulation of Lipophilicity: The difluoro group increases local lipophilicity, which can enhance cell membrane permeability and oral bioavailability.

This building block would be particularly useful in the development of inhibitors for targets where a rigid, decorated scaffold is required to occupy a specific binding pocket, for instance, in protease or kinase inhibitors.

Safety, Handling, and Storage

As with all fluorinated organic compounds, this compound should be handled with appropriate care in a laboratory setting.[6] While a specific Safety Data Sheet (SDS) is not publicly available, information can be inferred from the closely related 4,4-difluorocyclohexanecarboxylic acid (CAS 122665-97-8).[7]

-

Hazards: Expected to cause skin and serious eye irritation. May cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling of the solid or solutions should be performed in a well-ventilated fume hood.

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

This compound represents a sophisticated and strategically designed building block for advanced medicinal chemistry programs. While detailed experimental data in the public domain is limited, its structural features, predictable properties, and plausible synthetic route underscore its potential. The combination of a conformationally restricted core, a metabolically robust gem-difluoro motif, and versatile functional handles for further chemical elaboration makes it a powerful tool for researchers aiming to overcome challenges in drug candidate optimization. As the demand for novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the utility of such precisely engineered fluorinated scaffolds is set to expand significantly.

References

- BenchChem. (2025). Safety and handling of fluorinated organic compounds.

- CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid. (n.d.). Google Patents.

- DE4430668B4 - Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene and their use in liquid crystal mixtures. (n.d.). Google Patents.

- Wang, R., et al. (2014). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors.

- Carcenac, Y., et al. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Journal of Fluorine Chemistry, 127(3), 358-364.

- Kirsch, P., et al. (2013). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

-

PubChem. (n.d.). 4,4-Difluorocyclohexanecarboxylic acid. Retrieved January 20, 2026, from [Link]

- Randles, J. L., et al. (2011). Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. Environmental Science & Technology, 45(15), 6485–6491.

-

Purdue University. (n.d.). Fluorine Safety. Retrieved January 20, 2026, from [Link]

-

IPEN. (2023, October 19). Long-chain perfluorocarboxylic acids, their salts and related compounds – IPEN studies and views. Retrieved from [Link]

- Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839.

- US3535367A - Process for synthesis of 4-hydroxycyclohexanecarboxylic acid and derivatives thereof. (n.d.). Google Patents.

-

PubChem. (n.d.). 4-Hydroxycyclohexanecarboxylic acid. Retrieved January 20, 2026, from [Link]

- CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. (n.d.). Google Patents.

- Ajamian, A., et al. (2015). Discovery of 1H-pyrazol-3(2H)-ones as potent and selective inhibitors of protein kinase R-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 58(3), 1426-1441.

- Pitre, S. P., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(16), 5296–5299.

- Fassihi, A., et al. (2023). Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. Scientific Reports, 13(1), 1599.

- Reo, N. V., et al. (1992). A comparative toxicological investigation of perfluorocarboxylic acids in rats by fluorine-19 NMR spectroscopy. Chemical Research in Toxicology, 5(4), 512-519.

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 20, 2026, from [Link]

Sources

- 1. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google Patents [patents.google.com]

- 2. Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1075221-15-6 | this compound - Moldb [moldb.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4,4-Difluorocyclohexanecarboxylic acid | C7H10F2O2 | CID 2779136 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Selection of Starting Materials for the Synthesis of 4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid

An In-depth Technical Guide for Drug Development Professionals

Abstract

4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid is a valuable building block in medicinal chemistry, where the introduction of a gem-difluoro group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The strategic selection of starting materials is paramount, dictating the efficiency, scalability, and overall viability of the synthetic route. This guide provides a comprehensive analysis of the primary synthetic pathways, focusing on the causality behind experimental choices and offering detailed, field-proven protocols for researchers and drug development professionals. We will explore the most direct synthetic routes commencing from 4,4-difluorocyclohexanone and delve into the synthesis of this key intermediate from more fundamental precursors.

Introduction: The Significance of Fluorinated Scaffolds

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The gem-difluoromethylene group (CF₂) serves as a non-hydrolyzable isostere of a carbonyl or ether oxygen, profoundly influencing the conformational preferences and electronic properties of a molecule without a significant increase in steric bulk. This compound, in particular, presents a rigid, fluorinated scaffold with two points of synthetic diversity—the hydroxyl and carboxylic acid groups—making it an attractive starting point for library synthesis and lead optimization. This guide focuses on the critical first step: the reliable and efficient synthesis of this key intermediate.

Primary Synthetic Pathway: The Cyanohydrin Route from 4,4-Difluorocyclohexanone

The most direct and widely employed strategy for synthesizing the target α-hydroxy acid begins with the commercially available 4,4-difluorocyclohexanone.[1][2][3][4] This approach is a classic two-step process involving the formation of a cyanohydrin intermediate, followed by its hydrolysis.

The Logic of the Cyanohydrin Pathway

The cyanohydrin reaction provides an elegant solution for the simultaneous introduction of both the hydroxyl and the carboxyl-precursor (nitrile) groups onto the same carbon atom.[5] The reaction proceeds via the nucleophilic attack of a cyanide ion on the electrophilic carbonyl carbon of the ketone.[6] This method is highly reliable for converting ketones into α-hydroxy acids. The subsequent hydrolysis of the nitrile group is a robust and well-documented transformation.[7][8]

Caption: Workflow for the primary synthesis via the cyanohydrin route.

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis from 4,4-Difluorocyclohexanone

Step 1: Synthesis of 1-Hydroxy-4,4-difluorocyclohexane-1-carbonitrile (Cyanohydrin Formation)

-

Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4,4-difluorocyclohexanone (1.0 eq). Dissolve the ketone in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Cyanide Source: In a separate flask, prepare a solution of sodium cyanide (NaCN, 1.1 eq) in water.

-

Reaction Initiation: Cool the ketone solution to 0-5 °C using an ice bath. Slowly add a solution of a weak acid (e.g., acetic acid) or a stoichiometric amount of a stronger acid like sulfuric acid to the NaCN solution to generate HCN in situ.

-

Expertise & Experience: The slow, controlled addition of acid to the cyanide solution is critical for safety, preventing the rapid release of highly toxic hydrogen cyanide (HCN) gas. Performing the reaction at a reduced temperature favors the formation of the cyanohydrin adduct.

-

-

Nucleophilic Addition: Carefully add the aqueous cyanide solution dropwise to the cooled ketone solution over 1-2 hours, maintaining the internal temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

-

Workup: Once complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which can often be used in the next step without further purification.

Step 2: Hydrolysis of 1-Hydroxy-4,4-difluorocyclohexane-1-carbonitrile to this compound

-

Hydrolysis Conditions: Place the crude cyanohydrin from Step 1 into a round-bottom flask. Add a solution of concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in water (e.g., 6M HCl).

-

Heating: Heat the mixture to reflux (typically 80-100 °C) for 6-12 hours. The reaction progress can be monitored by observing the cessation of ammonia evolution or by TLC analysis.

-

Isolation: After cooling to room temperature, the product may precipitate from the solution. If not, extract the acidic aqueous solution with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a white crystalline solid.

Alternative Starting Points: Synthesizing the 4,4-Difluorocyclohexanone Intermediate

Route A: From Ethyl 4-Oxocyclohexanecarboxylate

This route involves the direct fluorination of a ketone precursor. The key challenge is the selective conversion of the carbonyl group to a gem-difluoro group without affecting the ester functionality.

-

Causality of Reagent Choice: Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues like Deoxo-Fluor® are the reagents of choice for this transformation.[10][11] They function by converting the carbonyl oxygen into a good leaving group, which is subsequently displaced by fluoride ions delivered by the reagent itself.[12]

-

Protocol: The reaction typically involves treating ethyl 4-oxocyclohexanecarboxylate with DAST in an inert solvent like dichloromethane at low temperatures.[13] A significant challenge with this method is the potential for a competing elimination reaction, which forms a 4-fluoro-3-cyclohexenecarboxylic acid ethyl ester byproduct, necessitating careful chromatographic purification.[13] After fluorination, the resulting ethyl 4,4-difluorocyclohexanecarboxylate is hydrolyzed to 4,4-difluorocyclohexanecarboxylic acid.[14][15] This product would then need to be converted to the target α-hydroxy acid, making this a longer, less direct route.

Route B: From 1,4-Cyclohexanedione Monoethylene Ketal

This industrial-friendly route utilizes a protecting group strategy to achieve high selectivity.

-

The Role of the Protecting Group: Starting with the mono-ketal of 1,4-cyclohexanedione protects one carbonyl group while allowing the other to be selectively fluorinated. This prevents side reactions and simplifies purification.

-

Synthetic Sequence:

-

Fluorination: The unprotected ketone is fluorinated using a reagent like DAST, which reacts selectively to generate 8,8-difluoro-1,4-dioxaspiro[4.5]decane.

-

Deprotection: The ketal protecting group is then removed under acidic conditions (e.g., aqueous HCl) to reveal the second carbonyl group, yielding the desired 4,4-difluorocyclohexanone.[16]

-

Caption: Relationship between precursors and the target molecule.

Data Summary and Strategic Comparison

The optimal choice of starting material is a balance of availability, cost, safety, and the number of synthetic steps.

| Starting Material | Key Transformation(s) | Advantages | Disadvantages |

| 4,4-Difluorocyclohexanone | Cyanohydrin formation & hydrolysis | Most direct route (2 steps), high-yielding, well-established chemistry. | Availability and cost of the starting material may be a factor. |

| Ethyl 4-Oxocyclohexanecarboxylate | Ketone fluorination, hydrolysis, subsequent conversion to α-hydroxy acid | Readily available starting material. | Longer synthetic route, potential for elimination byproducts during fluorination, requires chromatographic separation.[13] |

| 1,4-Cyclohexanedione Monoethylene Ketal | Protection, fluorination, deprotection | High selectivity due to protecting group strategy, suitable for larger scale. | Multi-step synthesis to reach the key intermediate. |

Conclusion

For the synthesis of this compound, utilizing 4,4-difluorocyclohexanone as the starting material via the cyanohydrin pathway represents the most efficient and direct approach for laboratory-scale synthesis. This route is characterized by its high yields, operational simplicity, and robust, well-understood reaction mechanisms. For industrial-scale production or situations where the primary ketone is unavailable, synthesis from precursors like 1,4-cyclohexanedione monoethylene ketal offers a viable, albeit longer, alternative that ensures high selectivity through a protecting group strategy. A thorough evaluation of cost, scale, and available expertise should guide the final selection of the starting material for any drug development program.

References

- O'Hagan, D. (2015). Synthesis of selectively fluorinated cyclohexanes: The observation of phenonium rearrangements during deoxyfluorination reactions on cyclohexane rings with a vicinal phenyl substituent. Journal of Fluorine Chemistry.

- QuickTakes (n.d.). Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? Chemistry Questions.

- BenchChem (2025). Preparation of 4,4-Difluorocyclohexanecarboxylic Acid: An In-depth Technical Guide. BenchChem.

-

Wikipedia (n.d.). Cyanohydrin. Wikipedia. [Link]

-

Al-Maharik, N., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. National Institutes of Health. [Link]

-

O'Hagan, D., et al. (2015). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. ResearchGate. [Link]

-

Bhatnagar, S., et al. (2024). Synthetic strategies for the production of fluorinated cycloalkane derivatives, and examples of applications. ResearchGate. [Link]

-

Chemistry Steps (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Chemistry Steps. [Link]

-

Chad's Prep (2020). Cyanohydrin formation and hydrolysis. YouTube. [Link]

-

Poskin, T. J., et al. (2022). Janus faced fluorocyclohexanes for supramolecular assembly: synthesis and solid state structures of equatorial mono-, di- and tri-alkylated cyclohexanes and with tri-axial C–F bonds to impart polarity. RSC Publishing. [Link]

-

ChemBK (2024). 4,4-Difluorocyclohexanone(WX900093). ChemBK. [Link]

-

Phipps, R. J., et al. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society. [Link]

- CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid. (2015).

-

Allen (n.d.). A cyanohydrin of a compound (X) on hydrolysis gives an alpha- hydroxy acid which shows optical activity after resolution. The compound (X) is. Allen. [Link]

-

ResearchGate (2025). Nucleophilic Fluorination by Selective Ring-Opening of α-Halooxiranes. ResearchGate. [Link]

-

Organic Chemistry Portal (n.d.). Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal (n.d.). Reformatsky Reaction. Organic Chemistry Portal. [Link]

-

Wikipedia (n.d.). Reformatsky reaction. Wikipedia. [Link]

-

Fustero, S., et al. (2016). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. National Institutes of Health. [Link]

-

SATHEE (n.d.). Chemistry Reformatsky Reaction. SATHEE. [Link]

-

NROChemistry (n.d.). Reformatsky Reaction. NROChemistry. [Link]

-

RecNotes (n.d.). Reformatsky Reaction. RecNotes. [Link]

-

University of Calgary (n.d.). Ch19: RMgX + CO2 -> RCO2H. University of Calgary. [Link]

-

Chemistry Steps (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Chemistry Steps. [Link]

-

Bolm, C., et al. (2020). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Chemistry – A European Journal. [Link]

-

Bolm, C., et al. (2020). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angewandte Chemie International Edition. [Link]

-

Kadrowski, B. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube. [Link]

-

ResearchGate (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate. [Link]

-

LibreTexts Chemistry (2020). 21.4: Synthesis of Carboxylic Acids. LibreTexts. [Link]

-

Organic Syntheses Procedure (n.d.). 1-methylcyclohexanecarboxylic acid. Organic Syntheses. [Link]

- CN107827721B - Method for synthesizing 4-fluorocyclohexanone. (2018).

-

PubChem (n.d.). 1-Hydroxy-4,4-dimethylcyclohexanecarbonitrile. PubChem. [Link]

-

Siniscalchi, T. (2021). Exercise 21.10 - Multi-step Synthesis with Carboxylic Acids and their Derivatives. YouTube. [Link]

-

Fustero, S., et al. (2001). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Parladar, V., et al. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. ResearchGate. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. 4,4-difluorocyclohexanone - CAS:22515-18-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. 22515-18-0|4,4-Difluorocyclohexanone|BLD Pharm [bldpharm.com]

- 5. Cyanohydrin - Wikipedia [en.wikipedia.org]

- 6. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 7. Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes [quicktakes.io]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 11. Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 15. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 [chemicalbook.com]

- 16. CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents [patents.google.com]

An In-depth Technical Guide to Fluorination Methods for Hydroxycyclohexane Carboxylic Acids

Introduction: The Strategic Incorporation of Fluorine in Cyclohexane Scaffolds

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, capable of profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Hydroxycyclohexane carboxylic acids, prevalent motifs in numerous natural products and pharmaceutical agents, represent a key scaffold where the strategic placement of fluorine can unlock significant therapeutic potential.[3][4] This guide provides an in-depth exploration of the primary methodologies for the fluorination of these substrates, offering a blend of mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the nuances of deoxofluorination using aminosulfuranes, explore electrophilic fluorination strategies, and touch upon electrochemical approaches, providing a comprehensive toolkit for the synthesis of these valuable fluorinated building blocks.

Deoxofluorination of Hydroxycyclohexane Carboxylic Acids: A Nucleophilic Approach

The most direct route to convert a hydroxyl group to a fluorine atom is through deoxofluorination. This transformation is typically achieved using nucleophilic fluorinating reagents, with dialkylaminosulfur trifluorides (DAST) and their analogues being the most prominent.[5]

Core Reagents: DAST and Deoxo-Fluor

Diethylaminosulfur trifluoride (DAST) has long been a workhorse for deoxofluorination due to its commercial availability and broad applicability.[6] It effectively converts alcohols to alkyl fluorides under mild conditions, typically ranging from -78 °C to room temperature.[7] However, DAST is thermally unstable and can decompose violently at temperatures above 90°C, necessitating careful handling.[7][8]

Bis(2-methoxyethyl)aminosulfur trifluoride, known as Deoxo-Fluor, offers a safer, more thermally stable alternative to DAST.[7][9][10] While sharing a similar reactivity profile, Deoxo-Fluor can often provide superior yields and chemoselectivity.[7][10] Both reagents are sensitive to moisture and react exothermically with water, generating hazardous hydrogen fluoride (HF).[8][11]

Mechanism of Deoxofluorination

The accepted mechanism for deoxofluorination with aminosulfuranes involves the initial activation of the alcohol's hydroxyl group.[12][13] The alcohol attacks the sulfur atom of the reagent, leading to the elimination of hydrogen fluoride and the formation of an alkoxyaminosulfur difluoride intermediate.[13] This intermediate then undergoes nucleophilic attack by a fluoride ion. The stereochemical outcome of the reaction is substrate-dependent and can proceed through either an SN1 or SN2 pathway.[13] For many chiral alcohols, clean inversion of configuration is observed, indicative of an SN2 mechanism.[13] However, in substrates prone to carbocation formation, rearrangements such as Wagner-Meerwein or pinacol rearrangements can occur.[13]

Caption: General Mechanism of Deoxofluorination with DAST.

Stereoselectivity in Cyclohexane Systems

The stereochemical outcome of deoxofluorination in hydroxycyclohexane carboxylic acids is a critical consideration. The rigid chair-like conformation of the cyclohexane ring influences the trajectory of the incoming fluoride nucleophile. For axial alcohols, an SN2 reaction with inversion of configuration is often favored, leading to an equatorial fluoride. Conversely, the fluorination of equatorial alcohols can be more complex, sometimes proceeding through an SN1-like mechanism, which can lead to a mixture of stereoisomers. The presence and position of the carboxylic acid group can also influence the stereoselectivity through neighboring group participation or by altering the conformational equilibrium of the ring.[10][14][15][16][17][18]

Experimental Protocol: Deoxofluorination of a Hydroxycyclohexane Carboxylic Acid

Safety Precautions: DAST and Deoxo-Fluor are corrosive, moisture-sensitive, and can cause severe burns.[8] They react violently with water.[11][19] All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][19] Ensure that an eyewash station and safety shower are readily accessible.[19]

Materials:

-

Hydroxycyclohexane carboxylic acid derivative

-

Deoxo-Fluor or DAST[7]

-

Anhydrous dichloromethane (DCM)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Silica gel for column chromatography

Procedure:

-

To a solution of the hydroxycyclohexane carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add Deoxo-Fluor or DAST (1.2-1.5 equiv) dropwise.

-